molecular formula C12H20ClNO2 B1477151 2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one CAS No. 2097994-76-6

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

Cat. No.: B1477151
CAS No.: 2097994-76-6
M. Wt: 245.74 g/mol
InChI Key: RUPCUZNBOGQNNW-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Studies on similar azabicyclo compounds reveal diverse synthetic pathways and structural characterizations. For example, the synthesis of bicyclic and heterocyclic compounds, including those with azabicyclo structures, was achieved through reactions involving intramolecular cyclization, highlighting the versatility of these compounds in chemical synthesis (Andreev et al., 1996). Additionally, the crystal structure analysis of related azabicyclo compounds has provided insight into their molecular configurations, demonstrating the importance of structural studies in understanding compound properties (Wu et al., 2015).

Catalytic and Synthetic Applications

Research into azabicyclo compounds has also explored their role as catalysts and intermediates in organic synthesis. For instance, certain azabicyclo compounds have been identified as effective catalysts in alcohol oxidation, leveraging molecular oxygen in ambient air for the oxidation of secondary alcohols to ketones (Toda et al., 2023). This demonstrates the potential for azabicyclo compounds to facilitate environmentally friendly chemical reactions.

Biological Activity and Pharmaceutical Applications

The structural motifs of azabicyclo compounds have been investigated for their biological activities, including as ligands for nicotinic receptors, showcasing their potential in drug development (Slowinski et al., 2011). Furthermore, the synthesis of azabicyclo derivatives has been targeted for nematicidal activity, indicating their applicability in agriculture and pest management (Xu et al., 2021).

Properties

IUPAC Name

2-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-3-10(13)12(15)14-6-8-5-9(7-14)11(8)16-4-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPCUZNBOGQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CC(C1)C2OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Reactant of Route 6
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.